rac 2-Lauroyl-3-chloropropanediol

Description

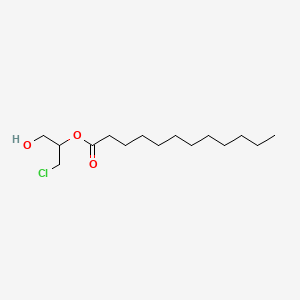

rac-2-Lauroyl-3-chloropropanediol is a chlorinated glycerol ester featuring a lauroyl (dodecanoyl) group at the sn-2 position and a chlorine atom at the sn-3 position. Its molecular formula is C₁₅H₂₉ClO₃ (CAS: 1329647-11-1), with a molecular weight of 292.84 g/mol . Structurally, it consists of a propanediol backbone modified with a long-chain fatty acid (lauric acid) and a chlorine substituent, rendering it amphiphilic and reactive . This compound is primarily used in biochemical research, particularly in lipid metabolism studies and as a reference standard in analytical chemistry .

Properties

IUPAC Name |

(1-chloro-3-hydroxypropan-2-yl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJJFRKQHWIEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857924 | |

| Record name | 1-Chloro-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329647-11-1 | |

| Record name | 1-Chloro-3-hydroxypropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: rac 2-Lauroyl-3-chloropropanediol can be synthesized through the esterification of 1-chloro-3-hydroxypropan-2-ol with dodecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions: rac 2-Lauroyl-3-chloropropanediol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

Reduction Reactions: The ester group can be reduced to form primary alcohols.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

Substitution: 1-Hydroxy-3-hydroxypropan-2-yl dodecanoate.

Oxidation: 1-Chloro-3-oxopropan-2-yl dodecanoate.

Reduction: 1-Chloro-3-hydroxypropan-2-yl dodecanol.

Scientific Research Applications

rac 2-Lauroyl-3-chloropropanediol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of rac 2-Lauroyl-3-chloropropanediol involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include chlorinated glycerol esters with varying acyl chains and substitution patterns. Below is a comparative analysis:

Table 1: Structural Comparison of rac-2-Lauroyl-3-chloropropanediol and Analogs

Key Observations:

Physicochemical and Functional Properties

Table 2: Functional Properties Comparison

| Property | rac-2-Lauroyl-3-chloropropanediol | rac-1,2-Dilinoleoyl-3-chloropropanediol | rac-1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 |

|---|---|---|---|

| LogP (Lipophilicity) | ~4.5 | ~8.2 | ~8.5 |

| Solubility | Insoluble in water; soluble in DMSO, chloroform | Similar to lauroyl analog but lower due to larger size | Solubility comparable to non-deuterated forms |

| Reactivity | Hydrolyzes under alkaline conditions; Cl substitution enables nucleophilic attacks | Higher steric hindrance delays hydrolysis | Deuterium reduces metabolic degradation rates |

| Applications | Biochemical assays; lipidomics | Membrane fluidity studies | Isotopic tracing in pharmacokinetics |

Key Findings:

- Lipophilicity: Longer acyl chains (e.g., linoleoyl) increase logP values, enhancing membrane permeability .

- Reactivity : Chlorine at sn-3 enhances electrophilicity, making rac-2-Lauroyl-3-chloropropanediol a candidate for derivatization .

- Stability : Deuterated analogs exhibit prolonged half-lives in biological systems due to kinetic isotope effects .

Biological Activity

Rac 2-Lauroyl-3-chloropropanediol (also known as 3-chloropropanediol laurate) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C_{13}H_{26}ClO_3

- CAS Number : [specific CAS number if available]

- Molecular Weight : 270.81 g/mol

This compound exhibits several biological activities, primarily attributed to its structural characteristics as a chlorinated fatty acid derivative. The compound is noted for its potential antimicrobial properties, which may be linked to its ability to disrupt microbial cell membranes.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial effects against various pathogens. The mechanism is believed to involve the alteration of membrane integrity, leading to increased permeability and eventual cell lysis.

Toxicological Profile

The toxicity of this compound has been evaluated in several studies. The acute oral LD50 (lethal dose for 50% of the population) values indicate a moderate level of toxicity:

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Oral | 870.9 |

| Intraperitoneal | 104.7 |

These values suggest that while the compound can be toxic at high doses, it may also possess therapeutic potential at lower concentrations.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study conducted by researchers investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating its potential as a preservative or therapeutic agent in treating bacterial infections. -

Toxicity Assessment in Animal Models :

In a controlled study involving Sprague-Dawley rats, this compound was administered at varying doses over a period of two weeks. The results indicated dose-dependent increases in liver enzyme levels, suggesting hepatic stress or damage at higher concentrations. Histopathological examinations revealed mild to moderate hepatic lesions correlating with elevated enzyme levels. -

Pharmacokinetics Study :

A pharmacokinetic study assessed the absorption and metabolism of this compound in vivo. It was found that the compound is rapidly absorbed and metabolized, with primary metabolites identified in liver tissues within hours post-administration. This rapid metabolism highlights the importance of dosage regulation for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.